Cas no 2229229-74-5 (4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene)

4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene 化学的及び物理的性質
名前と識別子
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- 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene
- 2229229-74-5
- EN300-1921216
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- インチ: 1S/C12H15Br/c1-9(8-13)11-6-2-4-10-5-3-7-12(10)11/h2,4,6,9H,3,5,7-8H2,1H3
- InChIKey: JNHKHQBKOBZJCV-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1=CC=CC2CCCC=21
計算された属性
- せいみつぶんしりょう: 238.03571g/mol
- どういたいしつりょう: 238.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 0Ų
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1921216-1.0g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1921216-0.1g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1921216-0.05g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1921216-0.25g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1921216-2.5g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1921216-5.0g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-1921216-0.5g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1921216-1g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1921216-10.0g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1921216-5g |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene |
2229229-74-5 | 5g |
$3687.0 | 2023-09-17 |
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene 関連文献
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indeneに関する追加情報
A Comprehensive Overview of 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene (CAS No. 2229229-74-5)
The compound 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene (CAS No. 2229229-74-5) is a brominated derivative of indane, a bicyclic hydrocarbon. This chemical entity has garnered significant attention in recent years due to its potential applications in pharmaceutical intermediates, organic synthesis, and material science. Its unique structural features, including the bromine substituent and the dihydroindene backbone, make it a versatile building block for researchers exploring novel synthetic pathways.
One of the most frequently searched questions about this compound revolves around its synthetic utility. Researchers often inquire: "How is 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene used in drug discovery?" The answer lies in its ability to serve as a precursor for biologically active molecules. The bromine atom at the propan-2-yl position offers a reactive site for further functionalization, enabling the construction of complex architectures. This property aligns with the growing demand for tailor-made intermediates in modern medicinal chemistry.
Another hot topic in the scientific community is the green chemistry aspect of such compounds. With increasing emphasis on sustainable synthesis, researchers are exploring eco-friendly methods to produce 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene. Questions like "What are the alternative solvents for its synthesis?" or "Can catalytic methods reduce bromine waste?" reflect this trend. Recent studies have investigated microwave-assisted reactions and flow chemistry techniques to optimize its production while minimizing environmental impact.
The physicochemical properties of this compound also attract considerable interest. Its molecular weight, solubility profile, and stability under various conditions are critical parameters for industrial applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this material, ensuring its quality for research purposes. These aspects are particularly relevant for laboratories focusing on high-purity chemicals for advanced applications.
In the context of material science, 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene has shown promise as a monomer for specialty polymers. The indene moiety provides rigidity to polymer chains, while the bromine functionality allows for post-polymerization modifications. This dual characteristic makes it valuable for developing functional materials with tailored properties. Researchers investigating advanced coatings or electronic materials frequently explore such brominated compounds.
Safety considerations remain paramount when handling this compound. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed. Common queries include "What are the storage recommendations for 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene?" and "What personal protective equipment is recommended?" These questions underscore the importance of chemical safety protocols in research environments.
The commercial availability of CAS No. 2229229-74-5 has expanded significantly to meet growing research demands. Suppliers now offer various packaging options and purity grades, catering to different application needs. This accessibility has facilitated its adoption across multiple disciplines, from academic research to industrial development projects.
Looking ahead, the scientific community continues to uncover new potential for this compound. Emerging research explores its role in catalysis, ligand design, and even agrochemical development. As synthetic methodologies advance and analytical techniques become more sophisticated, 4-(1-bromopropan-2-yl)-2,3-dihydro-1H-indene will likely find even broader applications in cutting-edge chemical research.
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